molecular formula C10H15N3O3 B13223937 N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B13223937
M. Wt: 225.24 g/mol
InChI Key: MSXQIDZUJLPFHQ-UHFFFAOYSA-N
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Description

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves the construction of the pyrrolidine and oxazole rings followed by their coupling. One common method involves the reaction of 4-methoxypyrrolidine with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrrolidine ring can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would result in a more saturated ring structure.

Scientific Research Applications

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
  • tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate

Uniqueness

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H15N3O3/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2/h3,7,9,11H,4-5H2,1-2H3,(H,12,14)

InChI Key

MSXQIDZUJLPFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CNCC2OC

Origin of Product

United States

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